Product packaging for dihydrogen phosphate;tetramethylazanium(Cat. No.:CAS No. 40768-19-2)

dihydrogen phosphate;tetramethylazanium

Cat. No.: B12703280
CAS No.: 40768-19-2
M. Wt: 171.13 g/mol
InChI Key: WOERBKLLTSWFBY-UHFFFAOYSA-M
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Description

Dihydrogen phosphate;tetramethylazanium is a useful research compound. Its molecular formula is C4H14NO4P and its molecular weight is 171.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14NO4P B12703280 dihydrogen phosphate;tetramethylazanium CAS No. 40768-19-2

Properties

CAS No.

40768-19-2

Molecular Formula

C4H14NO4P

Molecular Weight

171.13 g/mol

IUPAC Name

dihydrogen phosphate;tetramethylazanium

InChI

InChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

WOERBKLLTSWFBY-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C.OP(=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Tetramethylammonium Dihydrogen Phosphate

Preparation of Crystalline Forms

The preparation of crystalline tetramethylammonium (B1211777) dihydrogen phosphate (B84403), including its hydrated forms, is well-documented in scientific literature. The most common approach involves the reaction of its precursor base, tetramethylammonium hydroxide (B78521), with phosphoric acid in a suitable solvent, typically water.

Solution-Based Synthesis from Precursors

The foundation of synthesizing tetramethylammonium dihydrogen phosphate lies in the precise reaction between its constituent ions in a solution phase.

The synthesis of tetramethylammonium dihydrogen phosphate relies on the careful control of stoichiometry in the neutralization reaction between tetramethylammonium hydroxide ((CH₃)₄NOH) and phosphoric acid (H₃PO₄). To obtain the dihydrogen phosphate salt, a 1:1 molar ratio of the base to the acid is theoretically required.

The reaction proceeds as follows:

(CH₃)₄NOH + H₃PO₄ → (CH₃)₄N⁺·H₂PO₄⁻ + H₂O

This reaction is a classic acid-base neutralization, where the strong base, tetramethylammonium hydroxide, reacts with the first acidic proton of the triprotic phosphoric acid. The resulting solution contains the tetramethylammonium cation and the dihydrogen phosphate anion. It is crucial to control the molar equivalents to favor the formation of the desired dihydrogen phosphate species and minimize the formation of hydrogen phosphate ((CH₃)₄N)₂HPO₄ or phosphate ((CH₃)₄N)₃PO₄ salts, which would require different stoichiometric ratios.

Following the reaction in an aqueous solution, the isolation of the solid tetramethylammonium dihydrogen phosphate is typically achieved through controlled solvent evaporation. This process involves the gradual removal of water from the reaction mixture, which increases the concentration of the salt beyond its solubility limit, leading to the formation of crystals.

The general procedure involves mixing a tetramethylammonium hydrated solution with phosphoric acid. nih.gov The solvent is then evaporated, often under reduced pressure (in vacuo) to facilitate the removal of water at a lower temperature, which can help in obtaining well-defined crystals and preventing the decomposition of the product. nih.govnih.gov The resulting solid product is then collected. The slow evaporation technique is a common method for growing single crystals suitable for X-ray diffraction studies. researchgate.net

Crystallization Protocols for Purification

To obtain a high-purity product, the crude solid isolated from the initial reaction is subjected to purification, most commonly through recrystallization.

Recrystallization is a critical step for the final purification of tetramethylammonium dihydrogen phosphate. Methanol (B129727) has been identified as a suitable solvent for this purpose. nih.govnih.gov The crude product is dissolved in a minimal amount of hot methanol to create a saturated solution. As the solution cools down, the solubility of the tetramethylammonium dihydrogen phosphate decreases, leading to the formation of purified crystals, while impurities tend to remain in the solution. The purified crystals can then be isolated by filtration. This process can be repeated to achieve higher purity.

Characterization of Synthesized Products

The synthesized tetramethylammonium dihydrogen phosphate is characterized using various analytical techniques to confirm its identity, purity, and structure. A hemihydrate form of the compound, (CH₃)₄N⁺·H₂PO₄⁻·0.5H₂O, has been well-characterized. nih.govnih.gov

The identification of the compound has been confirmed using methods such as ¹H NMR spectroscopy, Differential Scanning Calorimetry (DSC), and Electrospray Mass Spectrometry. nih.govnih.gov

Crystallographic Data:

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structure of the tetramethylammonium dihydrogen phosphate hemihydrate. nih.gov The crystal structure reveals an intricate network of hydrogen bonds. The dihydrogen phosphate anions form infinite chains through O—H···O hydrogen bonds. These chains are further connected by water molecules, creating a three-dimensional network. The tetramethylammonium cations are situated alongside these anionic chains. nih.gov

Below is a table summarizing the crystallographic data for tetramethylammonium dihydrogen phosphate hemihydrate. nih.gov

Crystal Parameter Value
FormulaC₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O
Molecular Weight180.14 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a14.3213(3) Å
b9.2607(2) Å
c13.1990(2) Å
β103.614(1)°
Volume1701.34(6) ų
Z8

Table 1: Crystallographic data for tetramethylammonium dihydrogen phosphate hemihydrate. nih.gov

Spectroscopic and Thermal Analysis:

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of the compound. For instance, TGA can determine the temperature at which the compound starts to decompose. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of tetramethylammonium dihydrogen phosphate. This method confirms the presence and structural integrity of both the tetramethylammonium cation and the dihydrogen phosphate anion in a sample.

In ¹H NMR spectroscopy, the tetramethylammonium cation is expected to exhibit a singlet signal. This is due to the twelve equivalent protons of the four methyl groups, which are all in the same chemical environment. The dihydrogen phosphate anion would produce a separate signal corresponding to its two acidic protons. The integration of these signals provides a quantitative ratio of the cation to the anion, confirming the 1:1 stoichiometry of the salt.

Table 1: Expected NMR Spectroscopic Data for Tetramethylammonium Dihydrogen Phosphate

Nucleus Component Expected Signal Expected Chemical Shift (ppm)
¹H Tetramethylammonium Cation (-N(CH₃)₄⁺) Singlet ~3.1 (Varies with solvent)
¹H Dihydrogen Phosphate Anion (H₂PO₄⁻) Broad Singlet Varies (concentration and pH-dependent)
³¹P Dihydrogen Phosphate Anion (H₂PO₄⁻) Singlet ~0-2 (Referenced to H₃PO₄)

Note: The chemical shift values are estimates based on typical ranges for these functional groups and can vary based on solvent, concentration, and temperature.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of tetramethylammonium dihydrogen phosphate, such as its melting point and the energetics of phase transitions. researchgate.net This technique measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram reveals endothermic events like melting or dehydration, and exothermic events such as decomposition.

For a crystalline solid like tetramethylammonium dihydrogen phosphate, DSC can determine a sharp melting point, which is a key indicator of purity. Furthermore, when studying its hydrated forms, DSC can detect the loss of water molecules, often seen as distinct endothermic peaks prior to the melting of the anhydrous compound. While studies confirm that DSC was used to identify the hemihydrate form of the compound, the specific melting temperature and enthalpy data from these analyses are not detailed in the cited research. researchgate.netnih.gov For comparison, the related compound tetrabutylammonium (B224687) dihydrogen phosphate has a reported melting point in the range of 151-154 °C. sigmaaldrich.com

Electrospray Mass Spectrometry (ES-MS) for Molecular Identification

Electrospray Mass Spectrometry (ES-MS) is a soft ionization technique used to confirm the molecular composition of tetramethylammonium dihydrogen phosphate. researchgate.net This method is ideal for analyzing ionic compounds as it allows for the detection of intact ions from a solution.

When a solution of the compound is analyzed by ES-MS in positive ion mode, the spectrum will be dominated by a peak corresponding to the mass-to-charge ratio (m/z) of the tetramethylammonium cation ([C₄H₁₂N]⁺). In negative ion mode, the spectrum will show a primary peak for the dihydrogen phosphate anion ([H₂PO₄]⁻). The presence of these specific ions confirms the identity of the salt's constituent parts.

Table 2: Expected Electrospray Mass Spectrometry (ES-MS) Data

Ion Chemical Formula Ionization Mode Calculated Mass-to-Charge Ratio (m/z)
Tetramethylammonium [C₄H₁₂N]⁺ Positive 74.14

Exploration of Hydrate (B1144303) States in Synthesis and Isolation

Research has shown that tetramethylammonium dihydrogen phosphate can form at least two stable hydrate states: a hemihydrate and a monohydrate. oxinst.comresearchgate.netnih.gov The crystal structure of these hydrates is stabilized by an extensive network of hydrogen bonds. In the hemihydrate, for instance, the dihydrogen phosphate anions form infinite chains through O-H···O hydrogen bonds. oxinst.comnih.gov These anionic chains are then interconnected by water molecules, creating a three-dimensional network. oxinst.comnih.gov The tetramethylammonium cations are situated within this structure and further stabilize the packing through C-H···O hydrogen bonds between the methyl groups and the phosphate oxygen atoms. oxinst.comnih.gov

Targeted Synthesis and Isolation of Hemihydrate and Monohydrate Forms

The synthesis of specific hydrate forms of tetramethylammonium dihydrogen phosphate has been successfully targeted. The hemihydrate (C₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O) has been isolated and its crystal structure rigorously characterized. oxinst.comresearchgate.netnih.gov

A general preparative route involves the reaction of an aqueous solution of tetramethylammonium hydroxide with phosphoric acid. oxinst.comresearchgate.netnih.gov The resulting salt solution is concentrated by evaporating the solvent. Final purification and crystallization are achieved by recrystallizing the product from a solvent such as methanol. oxinst.comresearchgate.netnih.gov The specific hydrate form obtained can be influenced by controlling the crystallization conditions, such as temperature and solvent water activity. The existence of a monohydrate form has also been established in the literature, indicating that different stoichiometric amounts of water can be incorporated into the crystal lattice based on the isolation procedure. oxinst.comresearchgate.netnih.gov

Table of Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
Tetramethylammonium Dihydrogen Phosphate dihydrogen phosphate;tetramethylazanium C₄H₁₄NO₄P
Tetramethylammonium Hydroxide tetramethylazanium;hydroxide C₄H₁₃NO
Phosphoric Acid Phosphoric acid H₃PO₄
Methanol Methanol CH₄O
Water Water H₂O

Solid State Structural Elucidation and Supramolecular Architecture of Tetramethylammonium Dihydrogen Phosphate

Molecular Packing Arrangement and Cation-Anion Spatial Relationships

The crystal structure of tetramethylammonium (B1211777) dihydrogen phosphate hemihydrate is characterized by a well-defined, three-dimensional network governed by extensive hydrogen bonding. nih.govresearchgate.netnih.gov The fundamental building block of the anionic framework is an infinite chain of dihydrogen phosphate (H₂PO₄⁻) anions. nih.govresearchgate.net These anions are linked together through O—H···O hydrogen bonds, specifically between O4—H···O1 and O3—H···O2. nih.govresearchgate.net

Comparative Structural Analysis of Hydrate (B1144303) Forms

Tetramethylammonium dihydrogen phosphate is known to exist in at least two hydrated crystalline forms: a monohydrate and a hemihydrate. nih.govresearchgate.net A basic structure for the monohydrate form was reported prior to the detailed elucidation of the hemihydrate. nih.govresearchgate.net

The crystal structure of the hemihydrate, C₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O, reveals a monoclinic system with eight formula units per unit cell. nih.gov A key feature of this form is the role of the water molecules, which are located on twofold rotation axes and act as bridges connecting the infinite chains of dihydrogen phosphate anions. nih.govresearchgate.netnih.gov This bridging results in the formation of a complex three-dimensional network. nih.govresearchgate.net

Advanced Diffraction Techniques and Refinement Strategies

The determination of the complex solid-state structure of tetramethylammonium dihydrogen phosphate relies on advanced diffraction and computational refinement methods. Every crystal structure determination is an effort to find an atomic arrangement that best fits the experimental diffraction pattern while being chemically sensible. nih.gov

The crystallographic data for the hemihydrate form were obtained using a single-crystal X-ray diffractometer. nih.gov A suitable crystal with dimensions of 0.40 × 0.35 × 0.20 mm was selected and analyzed at a low temperature of 193 K to minimize thermal vibrations and improve data quality. nih.gov

Data collection was performed on a Rigaku R-AXIS RAPID diffractometer using Cu Kα radiation. nih.gov The collected data were then processed using specialized software; cell refinement was carried out with PROCESS-AUTO, and data reduction was performed using CrystalStructure. nih.gov The structure was ultimately solved using the SIR2004 program and refined with SHELXL97. nih.gov

Crystal Data for Tetramethylammonium Dihydrogen Phosphate Hemihydrate

ParameterValue
FormulaC₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O
Molecular Weight (Mᵣ)180.14
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.3213 (3)
b (Å)9.2607 (2)
c (Å)13.1990 (2)
β (°)103.614 (1)
Volume (V) (ų)1701.34 (6)
Z8
Temperature (K)193
RadiationCu Kα
μ (mm⁻¹)2.72

Data Collection and Refinement Details

ParameterValue
DiffractometerRigaku R-AXIS RAPID
Measured Reflections14805
Independent Reflections1565
R_int0.040
Final R[F² > 2σ(F²)]0.032
wR(F²)0.084
Goodness-of-fit (S)1.05
Parameters113

Accurately locating hydrogen atoms is a critical challenge in X-ray crystallography due to their low scattering power. For tetramethylammonium dihydrogen phosphate hemihydrate, a mixed refinement strategy was employed. nih.govresearchgate.net

The hydrogen atoms of the hydroxyl groups on the dihydrogen phosphate anion and the water molecule were located directly from a difference Fourier map. nih.govresearchgate.net Their positions were subsequently refined freely, allowing for an accurate determination of their coordinates based on the experimental data. nih.govresearchgate.net

In contrast, the hydrogen atoms of the methyl groups on the tetramethylammonium cation were treated with a constrained refinement model. nih.govresearchgate.net They were positioned geometrically using the HFIX 137 instruction in the SHELXL97 program, with standardized C-H bond lengths (0.98 Å) and isotropic displacement parameters linked to their parent carbon atom (Uiso(H) = 1.2Ueq(C)). nih.govresearchgate.net More advanced methods, such as Hirshfeld Atom Refinement (HAR), represent a modern approach that can improve the accuracy of hydrogen atom positions, especially for metal-hydride bonds, by using aspherical atomic scattering factors.

Solution Phase Interionic Interactions and Spectroscopic Characterization of Tetramethylammonium Dihydrogen Phosphate Systems

Anion Recognition and Binding Mechanisms of Dihydrogen Phosphate (B84403)

The dihydrogen phosphate anion (H₂PO₄⁻) is a versatile building block in supramolecular chemistry due to its distinct geometric and electronic properties. It possesses both hydrogen bond donor (the P-OH groups) and acceptor (the P=O and P-O⁻ oxygen atoms) sites, allowing it to form intricate and stable networks. nih.gov The recognition and binding of this anion are governed by a combination of specific, directional interactions and non-specific electrostatic forces.

The association of the dihydrogen phosphate anion with a host, such as the tetramethylammonium (B1211777) cation, or with other anions is a complex process. In the solid state, tetramethylammonium dihydrogen phosphate hemihydrate features infinite chains of dihydrogen phosphate anions linked by hydrogen bonds. nih.govresearchgate.net These anionic chains are further connected by water molecules, creating a three-dimensional network, with the tetramethylammonium cations situated alongside these chains. nih.govresearchgate.net In solution, the interactions are more dynamic but are driven by the same fundamental principles.

Hydrogen bonding is the primary directional force responsible for the selective recognition of the dihydrogen phosphate anion. The anion's two hydroxyl groups (P-OH) can act as effective hydrogen bond donors, while the two oxygen atoms (one formally double-bonded and one with a negative charge) are strong hydrogen bond acceptors. nih.gov This dual functionality allows H₂PO₄⁻ to bind to receptors through multiple points of contact, enhancing both affinity and selectivity.

Studies on synthetic receptors have demonstrated the critical role of hydrogen bonding in selectively binding H₂PO₄⁻. Acylhydrazone-based receptors, for instance, have been shown to selectively bind dihydrogen phosphate through interactions with N-H and C-H hydrogen bond donors. nih.govacs.org Furthermore, the dihydrogen phosphate anion itself can act as a hydrogen-bonding donor element in certain recognition events. nih.govacs.org Molecular dynamics simulations of potassium dihydrogen phosphate (KDP) solutions reveal that the solution structure is heavily dominated by the association of dihydrogen phosphate anions with each other through direct hydrogen bonding. chemrxiv.org This self-association underscores the strength and importance of these interactions in solution-phase chemistry. In the crystal structure of a triprotonated amine complex, eight dihydrogen phosphate anions assemble into a cyclic octamer, stabilized by extensive intermolecular hydrogen bonds, mimicking the structure of a cyclic water octamer. nih.gov

Beyond the directional nature of hydrogen bonds, non-specific electrostatic interactions are crucial in the formation of host-guest complexes involving charged species. In the case of dihydrogen phosphate;tetramethylazanium, the primary electrostatic contribution is the ion-ion attraction between the negatively charged dihydrogen phosphate anion (H₂PO₄⁻) and the positively charged tetramethylammonium cation ((CH₃)₄N⁺).

The dihydrogen phosphate anion is the conjugate base of phosphoric acid and can itself deprotonate to form the monohydrogen phosphate anion (HPO₄²⁻). youtube.com This acidic nature means that proton transfer is a potential and significant phenomenon during anion binding events. The pKa for the dissociation of the first proton from phosphoric acid (H₃PO₄) is approximately 2.14, while the pKa for the dissociation of a proton from dihydrogen phosphate (H₂PO₄⁻) is 6.86. youtube.com

The likelihood of proton transfer depends on the relative basicity of the binding partner. Investigations into proton-bound dimers, such as that between dihydrogen phosphate and formate (B1220265), provide insight into this phenomenon. acs.orgmpg.deacs.org While the pKa values in aqueous solution might suggest the proton would reside on the formate moiety, gas-phase experiments and theoretical calculations show that all exchangeable protons are located on the phosphate group. acs.orgmpg.deacs.org This highlights that the intrinsic properties of the ions, separate from solvent effects, govern the proton's location. In systems involving glutamic acid and dihydrogen phosphate, the formation of hydrogen-bonded chains facilitates proton fluctuation, leading to significant proton polarizability, a property that is influenced by the surrounding cations. nih.gov

To fully characterize the strength of the interactions between a host and the dihydrogen phosphate anion, quantitative methods are employed to determine the binding affinity and thermodynamic parameters of the complexation.

The association constant (Ka), or binding constant, is a measure of the equilibrium between the free host and guest and the host-guest complex. A high Ka value indicates a strong binding affinity. These constants, along with the binding stoichiometry (the ratio of host to guest in the complex), are commonly determined using titration experiments monitored by spectroscopic techniques such as ¹H NMR or UV-vis spectroscopy. nih.gov

Table 1: Example Association Constants for Dihydrogen Phosphate with Acylhydrazone-Based Receptors This table presents illustrative data from studies on synthetic receptors to demonstrate the quantitative analysis of binding affinity. The host is not tetramethylammonium but serves to exemplify the binding characteristics of the dihydrogen phosphate anion.

ReceptorSolvent SystemAssociation Constant (Ka) / M⁻¹TechniqueReference
Receptor 1 (with indole, amide, imine donors)DMSO-d₆/0.5% H₂OStrong (exact value not specified)¹H NMR Titration nih.gov, acs.org
Receptor 2 (with amide, imine donors)DMSO-d₆/0.5% H₂OStrong (exact value not specified)¹H NMR Titration nih.gov, acs.org
Receptor 3 (lacking aromatic N acceptor)DMSO-d₆/0.5% H₂O2 orders of magnitude lower than 1 & 2¹H NMR Titration nih.gov, acs.org

Quantitative Analysis of Binding Affinity and Thermodynamics

Spectroscopic Titration Methods (e.g., 1H NMR, UV/Vis)

Spectroscopic titration methods are powerful tools for quantifying the interactions between ions in solution. By monitoring changes in spectroscopic signals upon the addition of a titrant, one can determine binding constants and elucidate the nature of the interactions.

UV/Vis Titration: Ultraviolet-Visible (UV/Vis) spectroscopy can be employed to study ion pairing if the association process leads to a change in the electronic absorption spectrum of either the cation or the anion. The tetramethylammonium cation itself does not absorb significantly in the UV/Vis region. However, the dihydrogen phosphate anion can be part of a chromophoric system or its interaction can perturb the spectrum of a chromophoric counter-ion or a host molecule. For instance, the interaction of phosphate ions with a chromophoric receptor molecule can lead to significant changes in the UV/Vis spectrum, allowing for the determination of binding affinities. researchgate.net A common method for the colorimetric determination of phosphate involves its reaction with ammonium (B1175870) molybdate (B1676688) to form a blue-colored complex, whose absorbance is directly proportional to the phosphate concentration. uwimona.edu.jm While this is a derivatization method, it underscores the principle of using UV/Vis spectroscopy to quantify phosphate concentrations, a prerequisite for many binding studies.

The following table illustrates hypothetical data that could be obtained from a UV/Vis spectroscopic titration for the binding of a generic chromophoric host to dihydrogen phosphate.

[Dihydrogen Phosphate] (M)Absorbance at λmax
00.100
1.0 x 10⁻⁵0.150
2.0 x 10⁻⁵0.195
5.0 x 10⁻⁵0.280
1.0 x 10⁻⁴0.390
2.0 x 10⁻⁴0.520
5.0 x 10⁻⁴0.680
1.0 x 10⁻³0.750

Kinetic Studies of Anion Exchange and Binding Dynamics

The dynamics of ion association and dissociation are critical for understanding the mechanisms of many chemical and biological processes, including transport phenomena and enzyme catalysis.

Stopped-flow spectroscopy is a rapid-mixing technique that allows for the study of fast reactions in solution, with timescales typically in the millisecond range. wikipedia.orghi-techsci.com This method is ideal for determining the association (on-rate, kon) and dissociation (off-rate, koff) rate constants of ion pairs. In a typical experiment, solutions of tetramethylammonium cations and dihydrogen phosphate anions would be rapidly mixed, and the subsequent change in a spectroscopic signal (e.g., fluorescence or absorbance) would be monitored as a function of time as the system reaches equilibrium.

While specific stopped-flow kinetic data for the tetramethylazanium; dihydrogen phosphate system are not prevalent in the literature, studies on analogous systems provide insight into the expected kinetic behavior. For instance, stopped-flow techniques have been used to measure the rates of metal ion dissociation from proteins, where the binding of the metal ion is monitored by changes in protein fluorescence. nih.gov Similarly, the binding of substrates containing phosphate groups to enzymes has been analyzed using stopped-flow methods, revealing the kinetics of conformational changes and catalytic steps. nih.gov For the tetramethylammonium dihydrogen phosphate system, one could envision a competition experiment where a fluorescently labeled anion is displaced by the dihydrogen phosphate anion, allowing for the determination of the on- and off-rates for the phosphate binding.

The table below presents hypothetical kinetic data that could be obtained from a stopped-flow experiment for the binding of dihydrogen phosphate to a generic receptor.

[Dihydrogen Phosphate] (M)Observed Rate Constant (kobs, s⁻¹)
1.0 x 10⁻⁴55
2.0 x 10⁻⁴85
4.0 x 10⁻⁴145
6.0 x 10⁻⁴205
8.0 x 10⁻⁴265
1.0 x 10⁻³325

From a plot of kobs versus the dihydrogen phosphate concentration, the on-rate (kon) can be determined from the slope, and the off-rate (koff) from the y-intercept.

Impact of Solvent Environment on Binding Equilibria and Selectivity

The solvent plays a critical role in modulating the strength and selectivity of interionic interactions. The dielectric constant, polarity, and hydrogen-bonding ability of the solvent all influence the extent of ion pairing.

In the case of tetramethylammonium dihydrogen phosphate, moving from a polar protic solvent like water to a less polar aprotic solvent is expected to significantly enhance ion pairing. Water has a high dielectric constant and is effective at solvating both the cation and the anion, thereby weakening their electrostatic interaction. In contrast, solvents with lower dielectric constants, such as acetonitrile (B52724) or chloroform, are less capable of shielding the charges, leading to stronger ion association.

Furthermore, the hydrogen-bonding capabilities of the solvent are important. Solvents that can act as hydrogen-bond donors or acceptors can compete with the dihydrogen phosphate anion for interaction with the tetramethylammonium cation or with other phosphate anions, respectively. For example, in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, ion pairing is generally more favorable than in water. Studies on the association of tetrabutylammonium (B224687) salts in various solvents have shown that ionic association increases significantly in solvents with low dielectric constants. researchgate.net The use of organic modifiers in ion-pair chromatography also highlights the importance of the solvent environment in controlling the interactions between the ion-pairing reagent and the analyte. thermofisher.com

The following table summarizes the expected trend for the ion-pair association constant (Ka) for tetramethylammonium dihydrogen phosphate in different solvents.

SolventDielectric Constant (ε) at 25°CExpected Trend for Ka
Water78.5Low
Methanol (B129727)32.7Intermediate
Acetonitrile37.5Intermediate-High
Dimethyl Sulfoxide (DMSO)46.7Intermediate-High
Dichloromethane8.9High
Chloroform4.8Very High

Influence of Tetramethylammonium Cation on Solution Properties

The properties of the tetramethylammonium cation itself have a significant impact on the behavior of its salts in solution.

Ion-Pairing and Interionic Interactions in Aqueous Solutions

In aqueous solutions, the interaction between the tetramethylammonium cation and the dihydrogen phosphate anion is a balance of several forces. The primary driving force for ion pairing is the electrostatic attraction between the positively charged nitrogen center of the cation and the negatively charged phosphate anion. However, the nature of this interaction is more complex than a simple coulombic attraction.

Computational studies on the interaction of the tetramethylammonium cation with halide ions have revealed that the interaction is not purely electrostatic but also has contributions from covalent and dispersion forces. nih.govconicet.gov.ar The positive charge on the tetramethylammonium cation is distributed over the four methyl groups, leading to the possibility of weak C-H···anion hydrogen bonds. In the solid state, the crystal structure of tetramethylammonium dihydrogen phosphate hemihydrate shows a network of hydrogen bonds. nih.govresearchgate.net The dihydrogen phosphate anions form infinite chains through O-H···O hydrogen bonds, and these chains are further connected by water molecules. nih.govresearchgate.net Additionally, C-H···O hydrogen bonds are observed between the methyl groups of the tetramethylammonium cation and the oxygen atoms of the dihydrogen phosphate anion, indicating a direct interaction between the cation and the anion. nih.govresearchgate.net

In solution, these interactions persist, leading to the formation of solvent-separated and contact ion pairs. The relatively small size and hydrophilic nature of the tetramethylammonium cation (log P ≈ -3.92) mean that it is well-solvated in water, which can disfavor extensive ion pairing compared to larger, more hydrophobic tetraalkylammonium cations like tetrabutylammonium. wikipedia.org Nevertheless, the presence of ion-pairing is evident from the use of tetraalkylammonium phosphates as ion-pairing reagents in chromatography. chromforum.orgkm3.com.tw

The table below lists some of the key interionic distances found in the crystal structure of tetramethylammonium dihydrogen phosphate hemihydrate, which provide a basis for understanding the geometry of these interactions in the condensed phase.

InteractionDistance (Å)
O-H···O (anion-anion)~2.6 - 2.7
C-H···O (cation-anion)~3.2 - 3.4
N···P (cation-anion)~4.0 - 4.5

Data derived from crystallographic information on tetramethylammonium dihydrogen phosphate hemihydrate. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of Tetramethylammonium Dihydrogen Phosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For the tetramethylammonium (B1211777) dihydrogen phosphate (B84403) system, DFT calculations are instrumental in elucidating the nature of the interactions between the cation and the anion.

The geometry of the tetramethylammonium ([N(CH₃)₄]⁺) cation is characterized by a central nitrogen atom tetrahedrally coordinated to four methyl groups. DFT studies on tetramethylammonium salts with various anions, such as halides and nitrate (B79036), reveal that despite the formal positive charge residing on the nitrogen atom, the charge is dispersed over the entire cation, with the hydrogen atoms carrying a significant partial positive charge. This charge distribution creates tetrahedral faces that can interact favorably with anions.

While specific DFT geometry optimization data for the tetramethylammonium dihydrogen phosphate ion pair is not abundant in publicly accessible literature, insights can be drawn from crystallographic data and studies of similar systems. The crystal structures of tetramethylammonium dihydrogen phosphate hemihydrate and monohydrate have been determined, providing a starting point for in-silico geometry optimization. nih.govresearchgate.netnih.gov In these solid-state structures, the dihydrogen phosphate anions form hydrogen-bonded chains, and the tetramethylammonium cations are situated between these chains, interacting via C-H···O hydrogen bonds. nih.govresearchgate.netnih.gov

Computational modeling of the isolated ion pair would likely explore various possible interaction geometries. Based on studies of tetramethylammonium with other anions, two primary interaction motifs are expected: one where the anion interacts with the face of a methyl group (a 3κ¹H interaction) and another where it is positioned near a C-N bond axis (a κ¹C interaction). The energetic landscape would be explored by calculating the energies of these different configurations to identify the most stable geometries.

Table 1: Crystallographic Data for Tetramethylammonium Dihydrogen Phosphate Hemihydrate

ParameterValue
Molecular FormulaC₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.3213
b (Å)9.2607
c (Å)13.1990
β (°)103.614
Volume (ų)1701.34
Z8

Data sourced from crystallographic studies of the hemihydrate form. nih.gov

The interaction between the tetramethylammonium cation and the dihydrogen phosphate anion is multifaceted. A computational analysis of the tetramethylammonium cation's interaction with halide anions revealed that the binding is primarily electrostatic, as would be expected for an ion pair. However, orbital and dispersion contributions are also significant and cannot be disregarded.

For the dihydrogen phosphate anion, the interaction would be further complicated by the potential for strong hydrogen bonds between the phosphate group's oxygen and hydroxyl moieties and the C-H groups of the tetramethylammonium cation. DFT calculations allow for the decomposition of the total interaction energy into its constituent parts: electrostatic, exchange-repulsion, polarization, and dispersion.

Table 2: Qualitative Analysis of Expected Intermolecular Interactions

Interaction TypeDescriptionExpected Contribution
ElectrostaticAttraction between the positively charged cation and the negatively charged anion.Major
Hydrogen BondingC-H···O interactions between the methyl groups of the cation and the oxygen atoms of the anion.Significant
Dispersionvan der Waals forces arising from instantaneous dipoles.Moderate
PolarizationDistortion of the electron clouds of each ion due to the presence of the other.Minor to Moderate

The tetramethylammonium cation, while often considered a simple spherical cation, exhibits a structured electrostatic potential surface that can lead to some degree of anion selectivity. The faces of the methyl groups present areas of positive electrostatic potential, making them favorable interaction sites for anions.

The selectivity of a receptor for a particular anion is determined by a combination of factors including size, shape, and charge distribution complementarity. While tetramethylammonium itself is not typically classified as a highly selective anion receptor, computational studies can rationalize its binding preferences. For dihydrogen phosphate, the ability to form multiple hydrogen bonds in a specific geometric arrangement with the tetramethylammonium cation would be a primary driver of selectivity over simpler, spherical anions like halides. DFT calculations can be employed to compare the binding energies of tetramethylammonium with dihydrogen phosphate against other anions, thereby predicting its selectivity. The tetrahedral geometry of the dihydrogen phosphate anion is likely to be a good match for the tetrahedral arrangement of the methyl groups in the tetramethylammonium cation, allowing for multiple points of contact.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, providing insights into the dynamics of ion pairing, solvation, and hydrogen bonding networks in solution.

In solution, the interaction between the tetramethylammonium cation and the dihydrogen phosphate anion is mediated by the solvent, typically water. MD simulations can be used to investigate the formation and stability of different types of ion pairs: contact ion pairs (CIPs), where the ions are in direct contact; solvent-shared ion pairs (SSIPs), where a single layer of solvent molecules separates the ions; and solvent-separated ion pairs (SSIPs), where more than one solvent layer is present.

A study on tetramethylammonium acetate (B1210297) in aqueous solution using a combination of neutron scattering and MD simulations revealed the presence of specific ion pairing. nih.gov Similar behavior would be expected for tetramethylammonium dihydrogen phosphate. MD simulations would allow for the calculation of the potential of mean force (PMF) between the ions, which describes the free energy profile as a function of their separation. The minima in the PMF would correspond to the stable ion pair configurations (CIP, SSIP, etc.).

The dynamics of the system can also be explored, including the residence times of the ions in different pairing states and the diffusion coefficients of the individual ions. These simulations rely on accurate force fields that describe the interactions between all atoms in the system. While standard force fields exist for many common ions and molecules, specific parameterization may be necessary for the tetramethylammonium dihydrogen phosphate system to ensure accurate results.

Table 3: Expected Findings from MD Simulations of Aqueous Tetramethylammonium Dihydrogen Phosphate

PropertyDescriptionExpected Outcome
Radial Distribution Function (g(r))Describes the probability of finding one ion at a certain distance from another.Peaks corresponding to contact ion pairs and solvent-separated ion pairs.
Potential of Mean Force (PMF)The free energy profile of ion pairing.Minima indicating the stability of different ion pair configurations.
Coordination NumberThe average number of anions around a cation (and vice versa) within a certain distance.Provides a quantitative measure of the immediate solvation/pairing environment.
Diffusion CoefficientA measure of the mobility of the ions in solution.Can indicate the extent of ion pairing, as paired ions may diffuse more slowly.

The dihydrogen phosphate anion is a potent hydrogen bond donor and acceptor. In aqueous solution, it will be extensively hydrogen-bonded to water molecules. The tetramethylammonium cation, while not a classical hydrogen bond donor, can participate in weaker C-H···O hydrogen bonds. MD simulations are an excellent tool for characterizing the complex and dynamic hydrogen-bonding network in an aqueous solution of tetramethylammonium dihydrogen phosphate.

Analysis of the simulation trajectories can provide detailed information on the hydrogen bonds present in the system, including:

The average number of hydrogen bonds between different species (anion-water, anion-cation, water-water).

The lifetime of these hydrogen bonds.

The geometric characteristics of the hydrogen bonds (e.g., bond lengths and angles).

A molecular dynamics study of ammonium (B1175870) dihydrogen phosphate solution, for instance, highlighted the significant role of temperature in altering the average number of hydrogen bonds. ustc.edu.cn For the tetramethylammonium dihydrogen phosphate system, MD simulations would elucidate how the presence of the bulky, hydrophobic cation influences the structure and dynamics of the surrounding water and its hydrogen bonding with the dihydrogen phosphate anion. The simulations could reveal whether the cation disrupts the water structure or promotes the formation of specific hydrogen-bonded motifs involving the anion.

Analysis of Solvent Effects and Hydration Shells

The behavior of tetramethylammonium dihydrogen phosphate in aqueous solutions is significantly influenced by the interactions of its constituent ions, the tetramethylammonium (TMA⁺) cation and the dihydrogen phosphate (H₂PO₄⁻) anion, with the surrounding water molecules. Computational chemistry and molecular modeling have provided significant insights into the solvent effects and the structure of the hydration shells around these ions.

In the solid state, the crystal structure of tetramethylammonium dihydrogen phosphate hemihydrate reveals the fundamental interactions with water. The dihydrogen phosphate anions form infinite hydrogen-bonded chains. iucr.orgnih.gov These chains are interconnected by water molecules through O-H···O hydrogen bonds. iucr.orgnih.gov Additionally, C-H···O hydrogen bonds are observed between the tetramethylammonium cations and the dihydrogen phosphate anions, which further stabilizes the molecular packing. iucr.orgnih.gov The water molecules in the hemihydrate structure are located on crystallographic twofold rotation axes and connect the anion chains, creating a three-dimensional network. nih.gov

Computational studies, particularly molecular dynamics simulations, have been employed to understand the hydration of the individual ions in aqueous solutions. For the dihydrogen phosphate anion, these simulations indicate the formation of a pronounced first hydration shell. researchgate.net The structure and dynamics of the hydration shells around phosphate ions are complex and have been studied using techniques like ab initio molecular dynamics (AIMD) simulations and femtosecond two-dimensional infrared (2D-IR) spectroscopy. nih.gov These studies show that hydration shells of phosphates with OH donor groups, such as H₂PO₄⁻, experience ultrafast structural fluctuations. nih.gov

For the tetramethylammonium cation, molecular dynamics simulations have also been used to investigate its hydration shell structure. rsc.orgarxiv.org These studies, often complemented by experimental techniques like neutron scattering, aim to understand the arrangement and orientation of water molecules around the nonpolar methyl groups of the TMA⁺ ion. rsc.orgarxiv.org

Detailed Research Findings

Research into the hydration of the dihydrogen phosphate anion has yielded specific data on the composition of its hydration shells. Molecular dynamics simulations have been instrumental in quantifying these shells. researchgate.net

Table 1: Calculated Hydration Shell Properties of Phosphate Anions from Molecular Dynamics Simulations

IonFirst Hydration Shell (Number of Water Molecules)Second Hydration Shell
H₂PO₄⁻~20Partially ordered
HPO₄²⁻~20Partially ordered
PO₄³⁻~16Partially ordered

Data sourced from computational studies on aqueous solutions of phosphate salts. researchgate.net

Studies on the crystal structure of tetramethylammonium dihydrogen phosphate hemihydrate provide precise measurements of the hydrogen bond distances, which are crucial for understanding the solvent interactions in the solid state. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) in C₄H₁₂N⁺·H₂PO₄⁻·0.5H₂O

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C2—H2C···O10.982.623.473 (3)145
C3—H3A···O30.982.573.495 (3)157
C4—H4C···O30.982.623.465 (3)144

Symmetry codes have been omitted for clarity. Data is from the crystallographic information file for tetramethylammonium dihydrogen phosphate hemihydrate. nih.gov

The research indicates that for the dihydrogen phosphate anion, the hydration shell is not static but undergoes rapid structural changes. nih.gov The fluctuations in the hydration shell, which involve the breaking and forming of hydrogen bonds between the phosphate ion and water molecules, occur on a sub-300 femtosecond timescale. nih.gov As the number of acidic protons on the phosphate ion decreases (from H₂PO₄⁻ to HPO₄²⁻ and PO₄³⁻), the hydration shell becomes more ordered and rigid. nih.gov

For the tetramethylammonium cation, computational studies combined with neutron scattering experiments have been performed on aqueous solutions of tetramethylammonium chloride to understand its hydration. rsc.org These studies help in understanding the correlation between the hydrogen atoms of the TMA⁺ cation and the hydrogen atoms of the surrounding water molecules. rsc.org While different force fields in molecular dynamics simulations can lead to variations in some calculated properties, the correlation between the hydrogen atoms of TMA⁺ and water shows little dependence on the chosen force field. rsc.org

Applications in Advanced Separation Sciences Utilizing Tetramethylammonium Dihydrogen Phosphate

Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a versatile and powerful technique within high-performance liquid chromatography (HPLC) that enables the separation of ionic and highly polar compounds on reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase is central to this technique, and tetramethylammonium (B1211777) dihydrogen phosphate (B84403) is a notable example of such a reagent.

Mechanism of Action as an Ion-Associating Reagent

In ion-pair chromatography, tetramethylammonium dihydrogen phosphate functions as an ion-associating reagent, fundamentally altering the retention behavior of anionic analytes on a non-polar stationary phase. researchgate.net The mechanism involves the interaction of the tetramethylammonium cation with the charged analyte and the stationary phase.

The tetramethylammonium cation ((CH₃)₄N⁺) is a quaternary ammonium (B1175870) ion that possesses a permanent positive charge. When introduced into the mobile phase, these cations can interact with the hydrophobic stationary phase (typically a C18 or C8 bonded silica) in several ways. One widely accepted model suggests that the hydrophobic alkyl groups of the tetramethylammonium ions adsorb onto the non-polar stationary phase, forming a dynamic, positively charged layer on the surface. researchgate.net This effectively creates an in-situ ion-exchanger.

Anionic analytes in the sample, which would otherwise have little or no retention on a reversed-phase column and elute quickly, are attracted to this positively charged surface. The retention of the anionic analyte is therefore increased, allowing for separation based on differences in their affinity for this modified surface and their inherent hydrophobicity.

Optimization of Chromatographic Parameters for Separation Efficiency

The efficiency of separation in ion-pair chromatography using tetramethylammonium dihydrogen phosphate is highly dependent on the careful optimization of several chromatographic parameters. These include the concentration of the ion-pairing reagent, the pH of the mobile phase, the organic modifier content, and the column temperature.

Concentration of Tetramethylammonium Dihydrogen Phosphate: The concentration of the ion-pairing reagent is a critical factor. Increasing the concentration of tetramethylammonium dihydrogen phosphate in the mobile phase generally leads to an increased retention of anionic analytes. This is because a higher concentration of the tetramethylammonium cation results in a greater coverage of the stationary phase surface, enhancing its ion-exchange capacity. However, an excessively high concentration can lead to long retention times and potential issues with column equilibration.

Mobile Phase pH: The pH of the mobile phase governs the ionization state of both the analytes and the dihydrogen phosphate ion. For the separation of weak acids, the pH should be maintained at a level where the analytes are in their anionic form to facilitate ion-pairing. The dihydrogen phosphate ion itself is part of a phosphate buffer system, which can be used to control the pH effectively.

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase control the elution strength. Increasing the organic modifier content reduces the retention of the ion-paired analytes by increasing their solubility in the mobile phase and reducing the hydrophobic interactions with the stationary phase.

Column Temperature: Temperature can influence the kinetics of ion-pairing and the viscosity of the mobile phase. Higher temperatures generally lead to lower retention times and can sometimes improve peak shape.

The interplay of these parameters requires a systematic approach to method development to achieve the desired resolution and analysis time.

Interactive Data Table: Illustrative Example of Parameter Optimization for the Separation of Two Anionic Analytes (Analyte A and Analyte B)

Below is a hypothetical data table illustrating how changes in chromatographic parameters can affect the retention time (RT) and resolution (Rs) of two anionic compounds when using tetramethylammonium dihydrogen phosphate as an ion-pairing reagent.

Experiment IDTetramethylammonium Dihydrogen Phosphate Conc. (mM)Mobile Phase pHAcetonitrile (%)Retention Time (RT) - Analyte A (min)Retention Time (RT) - Analyte B (min)Resolution (Rs)
156.5204.25.11.8
2106.5206.88.52.5
3105.5206.58.12.3
4106.5255.36.72.1

This table is for illustrative purposes to demonstrate the general effects of parameter changes.

Applications in Analytical Method Development for Charged Species

Tetramethylammonium dihydrogen phosphate has been employed in the development of analytical methods for the separation and quantification of a variety of charged species. Its ability to enhance the retention of anions makes it particularly useful for compounds that are otherwise difficult to analyze by reversed-phase HPLC.

One notable application is in the analysis of inorganic anions. For instance, methods have been developed for the determination of nitrate (B79036) and nitrite (B80452) in water samples using a C18 column with a mobile phase containing tetramethylammonium phosphate. amac.md This approach offers an alternative to ion-exchange chromatography for the analysis of these environmentally significant anions.

In the pharmaceutical field, tetramethylammonium phosphate has been used as an ion-pairing reagent for the separation of alkaloids, such as atropine, from other related compounds in pharmaceutical formulations. researchgate.net By pairing with the anionic counter-ion of the alkaloid salt or by interacting with any acidic functional groups, it helps to achieve the necessary selectivity for accurate quantification.

Furthermore, the use of tetramethylammonium phosphate has been explored in the analysis of phospholipids. The optimization of HPLC conditions with high concentrations of this reagent in a mobile phase containing acetonitrile, methanol (B129727), and water has been shown to improve peak symmetry and facilitate the elution of these complex biomolecules. rsc.org

Interactive Data Table: Illustrative Application in the Separation of Charged Analytes

The following hypothetical table illustrates the application of a developed IPC method using tetramethylammonium dihydrogen phosphate for the separation of three different charged analytes.

AnalyteChemical ClassRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
NitrateInorganic Anion3.80.050.15
Atropine SulfateAlkaloid Salt6.20.020.06
PhosphatidylcholinePhospholipid9.50.10.3

This table is an illustrative example based on typical performance characteristics of IPC methods.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tetramethylammonium dihydrogen phosphate, and how do reaction conditions influence purity and yield?

  • Methodological Answer : Synthesis typically involves neutralizing tetramethylammonium hydroxide [(CH₃)₄NOH] with phosphoric acid (H₃PO₄) under controlled stoichiometry. Key parameters include:

  • Stoichiometric Ratios : Excess acid/base can lead to byproducts like trimethylammonium salts or residual phosphate ions.
  • Temperature : Low temperatures (~0–5°C) minimize decomposition of the tetramethylammonium cation .
  • Solvent Selection : Aqueous media are preferred for solubility, but ethanol/water mixtures improve crystallization efficiency .
  • Purification : Recrystallization in polar solvents (e.g., methanol/water) removes ionic impurities. Yield and purity are validated via ion chromatography or conductometric titration .

Q. How can X-ray diffraction (XRD) and spectroscopic techniques characterize the crystal structure and hydrogen bonding network of tetramethylammonium dihydrogen phosphate?

  • Methodological Answer :

  • Single-Crystal XRD : Resolves the spatial arrangement of (CH₃)₄N⁺ and H₂PO₄⁻ ions, identifying hydrogen bonds between phosphate oxygens and ammonium hydrogens. Anisotropic displacement parameters reveal thermal motion trends .
  • Infrared (IR) Spectroscopy : Peaks at ~2350 cm⁻¹ (N–H stretching) and 1100–900 cm⁻¹ (P–O symmetric/asymmetric stretching) confirm ionic interactions .
  • Solid-State NMR : ¹H and ³¹P NMR distinguish between free and hydrogen-bonded phosphate groups, with chemical shifts >0 ppm indicating strong H-bonding .

Q. What are the key considerations in selecting solvents for recrystallizing tetramethylammonium dihydrogen phosphate to minimize ionic impurities?

  • Methodological Answer :

  • Solubility : High dielectric solvents (e.g., water, methanol) dissolve ionic species but may retain impurities. Mixed solvents (e.g., ethanol/water) enhance selectivity.
  • Evaporation Rate : Slow evaporation promotes large, pure crystals. Fast evaporation risks trapping solvent molecules or impurities .
  • Ion-Exchange Resins : Pre-treatment of solutions with cation-exchange resins removes residual metal ions (e.g., Na⁺, K⁺) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported dielectric properties of tetramethylammonium dihydrogen phosphate under varying temperature and frequency conditions?

  • Methodological Answer :

  • Controlled Impedance Spectroscopy : Measure dielectric constants across frequencies (1 Hz–1 MHz) and temperatures (100–300 K) to identify dispersion regions. Anomalies may arise from phase transitions or electrode polarization .
  • Comparative Studies : Replicate conflicting experiments with standardized electrode materials (e.g., gold vs. platinum) to isolate interfacial effects .
  • Computational Modeling : Density Functional Theory (DFT) simulations of H-bond dynamics can predict dielectric responses, reconciling experimental discrepancies .

Q. How can design of experiments (DoE) methodologies optimize the synthesis parameters for tetramethylammonium dihydrogen phosphate to achieve desired physicochemical properties?

  • Methodological Answer :

  • I-Optimal Design : Evaluates interactions between factors (e.g., pH, temperature, stoichiometry) using response surface methodology. For example, a 3³ factorial design can maximize yield while minimizing conductivity (proxy for ionic impurities) .
  • Artificial Neural Networks (ANN) : Predict nonlinear relationships between synthesis variables and outcomes (e.g., crystal size distribution) using datasets from iterative DoE trials .

Q. How does the incorporation of tetramethylammonium dihydrogen phosphate into polymer electrolytes affect ionic conductivity and thermal stability, and what characterization techniques are critical for evaluation?

  • Methodological Answer :

  • Ionic Conductivity : Electrochemical impedance spectroscopy (EIS) measures bulk conductivity in composite films. High phosphate content enhances ion mobility but may reduce mechanical stability .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies glass transition temperatures (Tg), while Thermogravimetric Analysis (TGA) quantifies decomposition thresholds (>200°C for stable composites) .
  • Morphology : Scanning Electron Microscopy (SEM) reveals phase separation between polymer and salt, which correlates with conductivity losses .

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